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Compound of Interest

Compound Name: tris-NTA Biotin

CAS No.: 1070867-85-4

Cat. No.: B12053900

Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the fluorescent labeling of His-tagged proteins

on the surface of live cells using a tris-NTA Biotin conjugate, followed by detection with a

streptavidin-fluorophore. This method leverages the high-affinity and specific interaction

between the tris-NTA complex and polyhistidine tags for precise localization and visualization in

fluorescence microscopy.

Introduction
The use of polyhistidine-tags (His-tags) for protein purification is a widely established

technique. The tris-nitrilotriacetic acid (tris-NTA) moiety provides a significant advantage over

traditional single NTA chelators by offering a much higher binding affinity for 6xHis-tags, with a

dissociation constant (Kd) in the nanomolar range. This increased affinity makes the interaction

stable enough for robust labeling in various applications, including fluorescence microscopy.
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The tris-NTA Biotin system offers a versatile two-step labeling strategy. First, the tris-NTA,

charged with a nickel ion (Ni2+), binds to the His-tagged protein of interest on the cell surface.

Subsequently, the biotin moiety is recognized by a streptavidin-conjugated fluorophore,

allowing for bright and specific fluorescent detection. This indirect method provides signal

amplification as multiple fluorophores on a single streptavidin molecule can bind to one

biotinylated protein. The binding is also reversible, as it can be disrupted by reagents like

imidazole or EDTA.

Quantitative Data Summary
The following table summarizes key quantitative data for the components involved in this

protocol.

Parameter
Molecule/Interactio
n

Value Notes

Dissociation Constant

(Kd)
tris-NTA : 6xHis-tag ~1 nM

This is approximately

four orders of

magnitude stronger

than the ~10 µM

affinity of a single NTA

molecule.

Purity tris-NTA Biotin >95%
As determined by

HPLC.

Molecular Weight tris-NTA Biotin ~1388.49 g/mol

Storage tris-NTA Biotin 4°C

Refer to the

manufacturer's

instructions for long-

term storage.

Experimental Workflow
The overall experimental workflow for labeling cell surface His-tagged proteins is depicted

below.
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unbound tris-NTA Biotin
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Wash to remove
unbound Streptavidin

Image cells using
fluorescence microscopy

Click to download full resolution via product page

A high-level overview of the experimental workflow.

Molecular Interaction Pathway
The following diagram illustrates the molecular interactions at each step of the labeling

process.
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Step 1: Ni2+ Loading

Step 2: His-tag Binding

Step 3: Fluorophore Conjugation
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Ni2+-tris-NTA Biotin+ Ni2+

Ni2+

Labeled Protein Complex

binds to

His-tagged Protein
(on cell surface)

Final Fluorescent Complex

+

Streptavidin-
Fluorophore

Click to download full resolution via product page

The sequential molecular interactions in the labeling protocol.

Detailed Experimental Protocols
Materials and Reagents:

tris-NTA Biotin (e.g., from biotechrabbit)

Nickel (II) chloride hexahydrate (NiCl2·6H2O)

Streptavidin-conjugated fluorophore (choose a fluorophore with appropriate excitation and

emission spectra for your microscope)

Phosphate-buffered saline (PBS), pH 7.4
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Cell culture medium appropriate for your cells

Cells expressing a His-tagged protein on their surface

Imidazole

EDTA

Microcentrifuge tubes

Imaging-grade glass-bottom dishes or coverslips

Protocol 1: Preparation of Ni2+-loaded tris-NTA Biotin

This protocol describes how to charge the tris-NTA Biotin with Ni2+ ions, which is essential for

its binding to the His-tag.

Prepare a 10 mM NiCl2 stock solution: Dissolve an appropriate amount of NiCl2·6H2O in

sterile, nuclease-free water.

Prepare a working solution of tris-NTA Biotin: Dilute the stock solution of tris-NTA Biotin in

PBS to a working concentration. A typical starting concentration is 1 µM.

Load tris-NTA Biotin with Ni2+: Add the 10 mM NiCl2 stock solution to the diluted tris-NTA
Biotin solution to a final concentration of 5 mM NiCl2.

Incubate: Incubate the mixture for 10-15 minutes at room temperature.

Dilute to final working concentration: The Ni2+-loaded tris-NTA Biotin is now ready to be

diluted to the final working concentration for cell labeling.

Protocol 2: Staining of Live Cells Expressing Surface His-tagged Proteins

This protocol outlines the steps for labeling the cell surface proteins and preparing the cells for

imaging.

Cell Preparation:
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Seed cells expressing the His-tagged surface protein onto imaging-grade glass-bottom

dishes or coverslips.

Culture the cells until they reach the desired confluency.

Wash the cells gently twice with pre-warmed PBS or serum-free medium to remove any

residual serum proteins.

Primary Labeling with Ni2+-tris-NTA Biotin:

Dilute the prepared Ni2+-loaded tris-NTA Biotin from Protocol 1 to a final working

concentration in serum-free medium or PBS. A recommended starting concentration is

100-500 nM. This may require optimization.

Incubate the cells with the Ni2+-tris-NTA Biotin solution for 30-60 minutes at 4°C or on

ice to minimize endocytosis.

Washing:

Gently wash the cells three times with cold PBS to remove unbound Ni2+-tris-NTA Biotin.

Secondary Labeling with Streptavidin-Fluorophore:

Dilute the streptavidin-conjugated fluorophore in cold PBS or serum-free medium to a final

working concentration. A typical starting concentration is 1-5 µg/mL.

Incubate the cells with the streptavidin-fluorophore solution for 20-30 minutes at 4°C or on

ice, protected from light.

Final Washing:

Gently wash the cells three to five times with cold PBS to remove unbound streptavidin-

fluorophore.

Imaging:

Add fresh, pre-warmed imaging medium to the cells.
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Proceed with imaging using a fluorescence microscope equipped with the appropriate filter

sets for the chosen fluorophore.

Troubleshooting
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Problem Possible Cause Suggested Solution

No or weak signal
Inefficient Ni2+ loading of tris-

NTA.

Ensure the NiCl2

concentration is sufficient and

the incubation time is

adequate during the loading

step.

His-tag is not accessible.

Confirm the expression and

surface localization of your

His-tagged protein. The tag

may be sterically hindered.

Low protein expression.
Verify the expression level of

your target protein.

Incompatible buffer

components.

Avoid using buffers containing

EDTA or other chelating agents

that can strip the Ni2+ from the

NTA.

High background fluorescence Insufficient washing.
Increase the number and

duration of washing steps.

Non-specific binding of

streptavidin.

Include a blocking step with a

suitable agent (e.g., 1% BSA in

PBS) before adding the

streptavidin-fluorophore.

Concentration of labeling

reagents is too high.

Titrate the concentrations of

both the Ni2+-tris-NTA Biotin

and the streptavidin-

fluorophore to find the optimal

signal-to-noise ratio.

Signal is internalized
Endocytosis of the labeled

protein.

Perform all incubation and

washing steps at 4°C or on ice

to minimize cellular processes.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12053900?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The tris-NTA Biotin system provides a powerful and specific method for the fluorescent

labeling of His-tagged proteins on live cell surfaces. The high affinity of the tris-NTA for the His-

tag ensures stable labeling, while the biotin-streptavidin detection method offers signal

amplification and flexibility in the choice of fluorophore. By following the detailed protocols and

considering the troubleshooting guidelines provided, researchers can successfully implement

this technique for high-quality fluorescence microscopy imaging.

To cite this document: BenchChem. [Application Notes and Protocols for Fluorescence
Microscopy using tris-NTA Biotin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12053900/docs#application-notes-and-protocols-for-
fluorescence-microscopy-using-tris-nta-biotin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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